An In-depth Technical Guide to 4-Bromo-3-nitrobenzene-1,2-diamine
An In-depth Technical Guide to 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-3-nitrobenzene-1,2-diamine, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and novel organic materials. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and its application as a versatile building block in medicinal chemistry.
Chemical Identity and Structure
The compound, 4-bromo-3-nitrobenzene-1,2-diamine, is an aromatic amine derivative of benzene. Its structure is characterized by a benzene ring substituted with two adjacent amino groups (at positions 1 and 2), a nitro group (at position 3), and a bromine atom (at position 4).
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IUPAC Name: 4-bromo-3-nitrobenzene-1,2-diamine[1]
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CAS Number: 147021-89-4[1]
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Molecular Formula: C₆H₆BrN₃O₂[1]
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Canonical SMILES: C1=CC(=C(C(=C1N)N)--INVALID-LINK--[O-])Br[1]
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InChI Key: UJXICRJJECIZTR-UHFFFAOYSA-N[1]
The presence of ortho-diamine functionality, combined with the electron-withdrawing nitro group and the reactive bromine atom, makes this molecule a highly valuable and versatile precursor in synthetic chemistry.
Physicochemical and Quantitative Data
The key physicochemical properties of 4-bromo-3-nitrobenzene-1,2-diamine are summarized in the table below. It should be noted that experimental data for melting point and solubility are not consistently reported in publicly available literature.
| Property | Value | Source |
| Molecular Weight | 232.04 g/mol | [2] |
| Density | 1.901 g/cm³ | [2] |
| Boiling Point | 352.4 °C at 760 mmHg | [2] |
| Flash Point | 166.9 °C | [2] |
| Refractive Index | 1.735 | [2] |
| Vapor Pressure | 3.86 x 10⁻⁵ mmHg at 25°C | [2] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark | [2] |
| Melting Point | Not Available | [2] |
| Solubility | Not Available | [2] |
Experimental Protocols
Proposed Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine
The introduction of a nitro group onto the 4-bromo-o-phenylenediamine ring requires careful control to achieve the desired regioselectivity and to prevent oxidation of the amine groups. A standard strategy involves the protection of the amino groups via acetylation, followed by nitration and subsequent deprotection.
Logical Workflow for Synthesis
Protocol:
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Step 1: Protection (Diacetylation) of 4-Bromo-o-phenylenediamine
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To a stirred solution of 4-bromo-o-phenylenediamine (1.0 eq) in glacial acetic acid, slowly add acetic anhydride (2.2 eq) at 0-5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N,N'-(4-bromo-1,2-phenylene)diacetamide.
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Step 2: Nitration of the Protected Diamine
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Add the N,N'-(4-bromo-1,2-phenylene)diacetamide (1.0 eq) in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v).
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
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Filter the precipitate, wash with cold water until neutral, and dry to obtain N,N'-(4-bromo-3-nitro-1,2-phenylene)diacetamide.
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Step 3: Deprotection (Acid Hydrolysis)
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Suspend the crude nitrated diacetyl compound in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
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Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material by TLC.
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Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the free diamine.
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Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
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Application in Heterocyclic Synthesis: Preparation of Benzimidazoles
The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The Phillips condensation, which involves reacting an o-phenylenediamine with a carboxylic acid under acidic conditions, is a common method.
Signaling Pathway for Benzimidazole Synthesis
Protocol: Synthesis of 2-Methyl-5-bromo-6-nitro-1H-benzimidazole
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Reaction Setup:
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In a round-bottom flask, combine 4-bromo-3-nitrobenzene-1,2-diamine (1.0 eq) and glacial acetic acid (5.0 eq, serving as both reactant and solvent).
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Add 4M hydrochloric acid as a catalyst.
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Condensation:
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Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.
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Monitor the progress of the reaction by TLC, observing the formation of a new, more polar spot corresponding to the benzimidazole product.
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Work-up and Isolation:
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After completion, cool the reaction mixture to room temperature.
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Slowly pour the acidic solution into a beaker of ice water and carefully neutralize with concentrated ammonium hydroxide until the product precipitates completely (typically around pH 7-8).
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Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
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Collect the crude product by vacuum filtration.
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Purification:
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Wash the filter cake with copious amounts of cold water to remove any residual salts.
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Dry the crude product under vacuum.
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The product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield the pure 2-methyl-5-bromo-6-nitro-1H-benzimidazole.
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This protocol can be adapted for a wide range of carboxylic acids or aldehydes to generate a library of substituted benzimidazoles for screening in drug discovery programs. The compound's unique substitution pattern makes it a valuable tool for creating new chemical entities with potential therapeutic applications.
